molecular formula C31H52O2 B15197707 Clionasterol acetate CAS No. 4651-54-1

Clionasterol acetate

Cat. No.: B15197707
CAS No.: 4651-54-1
M. Wt: 456.7 g/mol
InChI Key: PBWOIPCULUXTNY-UMKHIFOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of clionasterol acetate typically involves the acetylation of clionasterol. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions usually involve heating the mixture to facilitate the acetylation process.

Industrial Production Methods: Industrial production of this compound may involve the extraction of clionasterol from natural sources such as marine algae, followed by chemical modification to introduce the acetate group. The extraction process often involves solvent extraction techniques, while the chemical modification is achieved through standard organic synthesis methods .

Chemical Reactions Analysis

Types of Reactions: Clionasterol acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Clionasterol acetate is unique due to its specific structural configuration and its presence in certain marine algae. Its distinct biological activities, particularly its potential anti-inflammatory and cholesterol-lowering effects, make it a compound of interest in both scientific research and industrial applications .

Properties

CAS No.

4651-54-1

Molecular Formula

C31H52O2

Molecular Weight

456.7 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C31H52O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h11,20-21,23,25-29H,8-10,12-19H2,1-7H3/t21-,23+,25+,26+,27-,28+,29+,30+,31-/m1/s1

InChI Key

PBWOIPCULUXTNY-UMKHIFOFSA-N

Isomeric SMILES

CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.